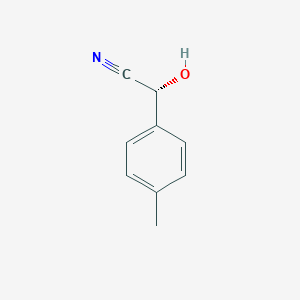

(R)-(+)-4-Methylmandelonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-2-(4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGXJLAWLSJRGK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429456 | |

| Record name | (R)-(+)-4-Methylmandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10017-04-6 | |

| Record name | (R)-(+)-4-Methylmandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-4-Methylmandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-4-Methylmandelonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties of (R)-(+)-4-Methylmandelonitrile

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral cyanohydrin of significant interest in the fields of organic synthesis and pharmaceutical development. As a versatile chiral building block, it serves as a precursor to a variety of optically active molecules, including α-hydroxy acids, α-amino acids, and β-amino alcohols. Its structure, featuring a nitrile and a hydroxyl group attached to a stereocenter, allows for diverse chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental identity of this compound is established through its physical constants and spectroscopic signatures. This data is crucial for its characterization and quality control in a laboratory setting.

Physical Properties

The core physicochemical properties are summarized below. These values are critical for designing experimental conditions, including solvent selection and reaction temperature.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-hydroxy-2-(p-tolyl)acetonitrile | N/A |

| CAS Number | 10017-04-6 | [1] |

| Molecular Formula | C₉H₉NO | N/A |

| Molecular Weight | 147.17 g/mol | N/A |

| Appearance | Varies; often a liquid or low-melting solid | [2] |

| Melting Point | Data not consistently available; parent mandelonitrile melts at -10 to 28°C | [2][3] |

| Boiling Point | Decomposes upon heating | [3] |

| Solubility | Soluble in many organic solvents like ethers and chlorinated solvents | [4] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The data presented here are based on analogous structures and established principles of spectroscopic interpretation.[5][6][7]

| Spectroscopy | Key Data and Interpretation |

| ¹H NMR | ~7.2-7.4 ppm (m, 4H): Aromatic protons of the p-tolyl group, typically appearing as two distinct doublets (AA'BB' system). ~5.5 ppm (s, 1H): Methine proton (CH) deshielded by the adjacent hydroxyl and nitrile groups. ~3.5 ppm (br s, 1H): Hydroxyl proton (OH); chemical shift can be variable and concentration-dependent. ~2.3 ppm (s, 3H): Methyl protons (CH₃) of the p-tolyl group. |

| ¹³C NMR | ~138-140 ppm: Quaternary aromatic carbon attached to the methyl group. ~132-135 ppm: Quaternary aromatic carbon attached to the chiral center. ~129-130 ppm: Aromatic CH carbons. ~126-127 ppm: Aromatic CH carbons. ~118-120 ppm: Nitrile carbon (C≡N). ~63-65 ppm: Chiral methine carbon (CH-OH). ~21 ppm: Methyl carbon (CH₃). |

| Infrared (IR) | ~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group. ~3030 cm⁻¹ (weak): Aromatic C-H stretching. ~2925 cm⁻¹ (weak): Aliphatic C-H stretching. ~2245 cm⁻¹ (medium, sharp): C≡N stretching of the nitrile group. ~1610 & 1510 cm⁻¹: C=C stretching vibrations within the aromatic ring. |

| Mass Spec. (MS) | m/z ~147: Molecular ion peak [M]⁺. m/z ~120: Loss of HCN, [M-HCN]⁺, a common fragmentation pathway for cyanohydrins. m/z ~91: Tropylium ion [C₇H₇]⁺, characteristic of toluene-like structures. |

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.

-

Cap the NMR tube and gently invert to ensure homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.

Enantioselective Synthesis: The Biocatalytic Approach

The synthesis of this compound with high enantiomeric purity is most effectively achieved through biocatalysis.[8] Hydroxynitrile lyase (HNL) enzymes catalyze the asymmetric addition of a cyanide equivalent to the carbonyl carbon of 4-methylbenzaldehyde.[9] This enzymatic approach is favored over traditional chemical synthesis due to its exceptional stereoselectivity, mild reaction conditions, and environmentally benign nature.

The core of this process is the enzyme's ability to create a chiral environment that favors the formation of the (R)-enantiomer.[10]

Caption: Workflow for HNL-catalyzed synthesis.

Field-Proven Experimental Protocol: HNL-Catalyzed Synthesis

This protocol describes a robust, scalable method for synthesizing this compound.

-

Buffer Preparation: Prepare a citrate buffer solution (e.g., 0.1 M, pH 5.5). The acidic pH is critical as it maintains the protonated state of HCN, the active nucleophile, while preventing the non-catalyzed racemic reaction which is favored at higher pH.[11]

-

Reaction Setup: In a jacketed glass reactor maintained at 20-25°C, create a biphasic system by adding methyl tert-butyl ether (MTBE) and the prepared citrate buffer (e.g., in a 4:1 v/v ratio).[11] MTBE serves as the organic phase to dissolve the aldehyde substrate and the cyanohydrin product, minimizing product degradation in the aqueous phase.

-

Substrate Addition: Dissolve 4-methylbenzaldehyde in the MTBE phase to a final concentration of ~0.5 M.

-

Enzyme Introduction: Add the (R)-selective hydroxynitrile lyase (e.g., from Prunus amygdalus) to the aqueous buffer phase.[11]

-

Cyanide Feed: Start a slow, controlled feed of hydrogen cyanide (or an in-situ generating system like KCN/acetic acid) into the reaction mixture with vigorous stirring.[4] A slow feed is crucial to keep the concentration of free cyanide low, preventing enzyme inhibition and minimizing the uncatalyzed background reaction.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking samples from the organic layer and analyzing them via chiral HPLC to determine conversion and enantiomeric excess (ee).

-

Workup: Once the reaction reaches completion (>98% conversion, >99% ee), stop the stirring and allow the layers to separate.

-

Extraction & Purification: Separate the organic layer. The crude product can be purified by removing the solvent under reduced pressure. Further purification, if necessary, can be achieved via flash column chromatography.[4]

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the reactivity of its hydroxyl and nitrile functional groups. These allow for its conversion into other valuable chiral intermediates.

-

Hydrolysis to (R)-Mandelic Acid Derivatives: The nitrile group can be hydrolyzed under acidic or basic conditions to yield (R)-(+)-4-methylmandelic acid. This transformation is particularly valuable as chiral mandelic acids are important resolving agents and synthons in pharmaceutical manufacturing.[12][13]

-

Reduction to Chiral Amines: The nitrile can be reduced to a primary amine, yielding a chiral phenylethanolamine derivative. These are common structural motifs in medicinal chemistry.

-

Instability: The molecule is thermally unstable and can undergo retro-cyanation, decomposing back to 4-methylbenzaldehyde and highly toxic hydrogen cyanide gas. This reaction is reversible and necessitates careful handling and storage at low temperatures.[3]

Caption: Primary reaction pathways from the core molecule.

Safety, Handling, and Storage

This compound and its parent compound, mandelonitrile, are classified as hazardous substances and must be handled with stringent safety protocols.[2][14][15]

-

Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[14] Its primary hazard is the potential release of hydrogen cyanide gas, which is extremely toxic.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[16]

-

Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon).[3] It is sensitive to moisture, light, and air. For long-term stability, storage at -20°C is recommended.[3][15]

Conclusion

This compound is a high-value chiral intermediate whose utility is unlocked through a deep understanding of its chemical properties. Its enantioselective synthesis, primarily achieved via robust biocatalytic methods, provides access to a versatile platform for constructing complex, optically pure molecules. Mastery of its handling, reactivity, and spectroscopic characterization is essential for any researcher or drug development professional seeking to leverage its synthetic potential.

References

- Enzymatic cascade flow synthesis of protected mandelonitrile deriv

- Preparation method of mandelonitrile.

- Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega.

- Synthesis of (R)-mandelonitrile using different enzyme loadings.

- Development of (R)

- Mandelonitrile – Knowledge and References. Taylor & Francis.

- (R)-Mandelonitrile: A Comprehensive Spectroscopic Guide. Benchchem.

- Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli. PubMed Central.

- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).

- SAFETY DATA SHEET - (R)-(+)-Mandelonitrile. Fisher Scientific.

- Mandelonitrile - Safety D

- (R)-(+)-4-Methoxymandelonitrile Chemical and Physical Properties. PubChem.

- Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources.

- Cyanohydrin synthesis by Cyanation or Cyanosilyl

- Mandelonitrile - SAFETY D

- Enantioselective synthesis of (R)-mandelic acid and (R).

- Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality.

- An In-depth Technical Guide to (R)-mandelonitrile: Chemical Properties and Structure. Benchchem.

- Material Safety Data Sheet Mandelonitrile, tech. Exposome-Explorer.

- Screening for enantioselective nitrilases: Kinetic resolution of racemic mandelonitrile to (R)-(-)-mandelic acid by new bacterial isolates.

- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary.

- (R)-(+)-4-Chloromandelonitrile Chemical and Physical Properties. PubChem.

- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Royal Society of Chemistry.

- SAFETY DATA SHEET - Mandelonitrile. TCI Chemicals.

- Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI.

- Enantiomeric enrichment of cyanohydrins.

- Biocatalytic synthesis of (R)-(2)-mandelic acid from racemic mandelonitrile.

- This compound. Santa Cruz Biotechnology.

Sources

- 1. scbt.com [scbt.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. lehigh.edu [lehigh.edu]

- 8. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-(+)-4-Methylmandelonitrile

Abstract

(R)-(+)-4-Methylmandelonitrile is a chiral cyanohydrin of significant interest in synthetic chemistry, serving as a precursor for various pharmaceuticals and agrochemicals. Unambiguous structural confirmation and purity assessment are paramount for its effective use. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer a comprehensive interpretation of the spectral data, grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C NMR provide definitive information on the connectivity and chemical environment of every atom in the molecule.

Expertise & Experience: The "Why" Behind the NMR Experiment

The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is an excellent choice for this analyte due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (a singlet at 7.26 ppm) which typically does not interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert, volatile, and its 12 equivalent protons produce a single, sharp signal upfield of most other organic protons, preventing spectral overlap.[1]

For ¹³C NMR, proton decoupling is standard practice. This technique irradiates the sample at proton frequencies, collapsing the carbon-proton spin-spin coupling and simplifying the spectrum to a series of single lines—one for each unique carbon environment.[2] This simplification is crucial for unambiguous peak assignment.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Ensure the sample is fully dissolved.

-

Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.[3]

-

Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to prevent magnetic field distortions.[4]

-

Instrumentation: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition Parameters:

-

Locking & Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR: Acquire the spectrum using a standard pulse program. A 300 MHz or higher field instrument is recommended. Key parameters include a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) is required.

-

Data Presentation & Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[5]

Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.41 | Doublet (d) | 2H | Ar-H (ortho to CH₃) | These aromatic protons are adjacent to the CH(OH)CN group and show coupling to the meta protons. |

| ~ 7.24 | Doublet (d) | 2H | Ar-H (meta to CH₃) | These aromatic protons are adjacent to the methyl group and show coupling to the ortho protons. |

| ~ 5.48 | Singlet (s) | 1H | CH(OH)CN | The methine proton is deshielded by both the adjacent hydroxyl and nitrile groups. It has no adjacent protons, hence it is a singlet.[6] |

| ~ 3.50 | Broad Singlet (br s) | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift is variable due to hydrogen bonding.[7] |

| ~ 2.38 | Singlet (s) | 3H | CH₃ | The methyl group protons are chemically equivalent and have no adjacent protons, resulting in a singlet in the typical benzylic region.[8] |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom.[9]

Table 2: ¹³C NMR Data for this compound (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 139.5 | Ar-C (ipso-CH₃) | The quaternary carbon attached to the methyl group. Quaternary carbons often show weaker signals.[9] |

| ~ 132.3 | Ar-C (ipso-CH) | The quaternary carbon attached to the chiral center. |

| ~ 129.8 | Ar-CH | Aromatic CH carbons. The two equivalent carbons meta to the methyl group. |

| ~ 126.7 | Ar-CH | Aromatic CH carbons. The two equivalent carbons ortho to the methyl group. |

| ~ 118.8 | CN | The nitrile carbon appears in its characteristic region of ~110-120 ppm.[9] |

| ~ 63.5 | CH(OH)CN | The chiral methine carbon is significantly deshielded by the directly attached oxygen and nitrile group, appearing around 60-80 ppm.[6] |

| ~ 21.2 | CH₃ | The aliphatic methyl carbon appears in the expected upfield region. |

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the radiation is absorbed, and this absorption is detected.[10]

Expertise & Experience: Choosing the Right IR Technique

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of liquids and solids.[11] This technique is superior to traditional methods (like salt plates or KBr pellets) because it requires minimal sample preparation, is non-destructive, and is easy to clean.[12] The sample is placed directly onto a crystal (often diamond or zinc selenide), and an evanescent wave penetrates a few microns into the sample, ensuring a high-quality spectrum is obtained from a very small amount of material.

Experimental Protocol: ATR-FTIR Spectrum Acquisition

-

Background Scan: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of liquid this compound or a small amount of solid powder directly onto the center of the ATR crystal.

-

Apply Pressure (for solids): If the sample is solid, lower the pressure arm to ensure good contact between the sample and the crystal surface.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a soft cloth and an appropriate solvent.

Data Presentation & Interpretation

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | Rationale |

| 3450 - 3300 | Broad, Medium | O-H Stretch | Alcohol (-OH) | The broadness of this peak is a classic indicator of hydrogen bonding associated with the hydroxyl group. |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H | This absorption is characteristic of C-H bonds where the carbon is sp² hybridized, as in the benzene ring. |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H | These peaks correspond to the C-H stretches of the methyl (CH₃) and methine (CH) groups. |

| ~ 2245 | Sharp, Medium | C≡N Stretch | Nitrile (-C≡N) | The nitrile triple bond stretch is a highly characteristic, sharp peak that is often found in this region. |

| 1610 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring | These absorptions are due to the carbon-carbon double bond stretching vibrations within the aromatic ring. |

| ~ 1100 | Strong | C-O Stretch | Secondary Alcohol (C-O) | The C-O single bond stretch for a secondary alcohol typically appears as a strong band in this region. |

Visualization: IR Analysis Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.[13]

Expertise & Experience: Selecting the Right MS Approach

For a semi-volatile molecule like 4-methylmandelonitrile, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and highly informative method.[14] The gas chromatograph separates the analyte from any volatile impurities before it enters the mass spectrometer. EI is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable and reproducible fragmentation.[13] This fragmentation "fingerprint" is invaluable for structural confirmation and can be compared against spectral libraries.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[14]

-

GC Parameters:

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~280°C.

-

-

Injection: Inject 1 µL of the sample solution into the GC.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Set to scan a mass range of m/z 40-300.

-

Source Temperature: ~230°C.

-

Quadrupole Temperature: ~150°C.

-

Data Presentation & Interpretation

The molecular formula for this compound is C₉H₉NO, with a molecular weight of 147.18 g/mol .

-

Molecular Ion (M⁺•): The primary piece of information is the molecular ion peak. In EI-MS, this will appear at m/z = 147 . This peak confirms the molecular weight of the compound. Its presence, even at low abundance, is critical.

-

Key Fragmentation Patterns: Cyanohydrins are prone to specific fragmentation pathways.

-

Loss of HCN (m/z = 120): A very common fragmentation for cyanohydrins is the loss of a neutral hydrogen cyanide molecule (27 Da). This would result in a significant peak at m/z = 120 , corresponding to the [M-HCN]⁺• ion (4-methylbenzaldehyde radical cation).

-

Alpha-Cleavage (m/z = 116): Cleavage of the C-C bond between the aromatic ring and the chiral center can lead to the loss of the cyanide radical (•CN), resulting in a fragment at m/z = 120 . A more likely alpha-cleavage is the loss of a hydrogen radical, leading to a fragment at m/z = 146 .

-

Tropylium Ion Formation (m/z = 91): Like many benzylic compounds, fragmentation can lead to the formation of the stable tropylium cation at m/z = 91 . This is formed from the tolyl fragment [CH₃C₆H₄]⁺ after rearrangement.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 147 | [C₉H₉NO]⁺• | Molecular Ion (M⁺•) |

| 120 | [CH₃-C₆H₄-CHO]⁺• | M⁺• - HCN |

| 91 | [C₇H₇]⁺ | Tropylium Cation (from tolyl fragment) |

Visualization: MS Analysis Workflow

Caption: Workflow for GC-MS analysis.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS. Each protocol acts as a self-validating system when combined.

Caption: Integrated approach to structural elucidation.

-

IR first confirms the presence of the essential functional groups: an alcohol (-OH), a nitrile (-C≡N), and an aromatic ring.

-

MS then validates the molecular weight (147 amu) and provides evidence for the cyanohydrin structure through the characteristic loss of HCN.

-

NMR provides the final, unambiguous proof, mapping out the entire carbon-hydrogen framework, showing the 1,4-disubstituted aromatic ring, the single methyl group, the chiral methine proton, and the relative count of all protons.

Together, these three pillars of spectroscopic analysis provide a comprehensive, cross-validated, and trustworthy confirmation of the structure and identity of this compound.

References

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

Anonymous. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Trofimov, B. A., et al. (2018). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Mass Spectrometry. [Link]

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

PubChem. (R)-(+)-4-Methoxymandelonitrile. [Link]

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. [Link]

-

Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. [Link]

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chad's Prep. (2018). Structural Determination From All Spectra Example 4. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Anonymous. GC-MS procedure and background. [Link]

-

Chemistry LibreTexts. Cyanohydrins. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

MDPI. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

-

Michigan State University. General Organic Compounds Screen. [Link]

-

National Institutes of Health. Fragmentation mass spectra dataset of linear cyanopeptides - microginins. [Link]

-

University of Arizona. 13 Carbon NMR. [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Chad's Prep. (2018). Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. agilent.com [agilent.com]

- 12. utm.mx [utm.mx]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. uoguelph.ca [uoguelph.ca]

Discovery and history of (R)-(+)-4-Methylmandelonitrile

An In-depth Technical Guide to the Discovery and History of (R)-(+)-4-Methylmandelonitrile

Abstract

This compound is a chiral cyanohydrin of significant interest in synthetic organic chemistry, primarily serving as a versatile intermediate for the production of pharmaceuticals and fine chemicals. Its importance lies in the stereospecific arrangement of its functional groups, which is crucial for biological activity in many downstream products. This guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, with a particular focus on the pivotal role of biocatalysis. We will explore the fundamental principles of enantioselective cyanohydrin synthesis, delve into the mechanisms of hydroxynitrile lyase (HNL) enzymes, present detailed experimental protocols, and discuss the compound's applications in modern drug development.

Introduction: The Significance of Chiral Cyanohydrins

Cyanohydrins are a class of organic compounds containing a cyano (-C≡N) group and a hydroxyl (-OH) group attached to the same carbon atom. When this carbon atom is bonded to two different substituents, it becomes a chiral center, giving rise to a pair of non-superimposable mirror images known as enantiomers.[1] These stereoisomers, designated as (R) and (S), often exhibit profoundly different biological activities.[2] Consequently, the ability to synthesize a single, desired enantiomer—a process known as asymmetric or enantioselective synthesis—is a cornerstone of modern pharmaceutical development. Chiral cyanohydrins are highly valued as synthetic intermediates because their cyano and hydroxyl groups can be readily converted into other functional groups like carboxylic acids, amines, and ketones, providing access to a wide array of complex, enantiomerically pure molecules.[3]

The Evolution of Enantioselective Synthesis

The challenge of controlling stereochemistry in chemical reactions has been a long-standing pursuit. Early methods for obtaining enantiomerically enriched compounds often relied on the resolution of racemic mixtures (equal mixtures of (R) and (S) enantiomers), a process that is inherently inefficient as it discards at least 50% of the material. The development of asymmetric synthesis offered a more elegant and economical solution.

The first major breakthrough in this area was the use of chiral catalysts to selectively produce one enantiomer over the other.[2] For cyanohydrin synthesis, this involved the development of chiral metal complexes and organocatalysts that could facilitate the enantioselective addition of a cyanide source to an aldehyde or ketone.[4] However, a revolutionary advancement came from harnessing the power of nature's own catalysts: enzymes. The first-ever reported enantioselective synthesis was, in fact, the addition of cyanide to benzaldehyde catalyzed by a hydroxynitrile lyase (HNL).[5] This discovery paved the way for biocatalysis to become a reliable and indispensable tool in organic synthesis.[5]

Hydroxynitrile Lyases (HNLs): Nature's Solution for Asymmetric Cyanation

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones.[3] Found widely in plants, bacteria, and even arthropods, these enzymes provide a highly efficient and exquisitely selective means of producing chiral cyanohydrins.[6] Depending on their source, HNLs can exhibit a strong preference for producing either the (R)- or (S)-enantiomer, making them invaluable for targeted synthesis.[5]

Mechanism of HNL-Catalyzed Synthesis

The enzymatic pathway involves the binding of the aldehyde substrate within the chiral active site of the HNL enzyme. A cyanide nucleophile, typically from a source like HCN or potassium cyanide (KCN), then attacks the carbonyl carbon of the aldehyde.[7] The specific spatial orientation of the substrates within the active site dictates the stereochemical outcome, resulting in the formation of predominantly one enantiomer.

Caption: General mechanism of HNL-catalyzed cyanohydrin synthesis.

(R)-Selective HNLs: The Key to this compound

The synthesis of the (R)-enantiomer of 4-methylmandelonitrile relies on the use of an (R)-selective HNL. The most extensively studied and widely used enzyme for this purpose is derived from bitter almonds (Prunus amygdalus), often abbreviated as PaHNL.[6][8] This enzyme exhibits excellent activity and high enantioselectivity for the conversion of various aromatic aldehydes, including 4-methylbenzaldehyde, into their corresponding (R)-cyanohydrins.[8]

This compound: A Detailed Profile

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for researchers and chemists.

| Property | Value | Source |

| CAS Number | 10017-04-6 | [9] |

| Molecular Formula | C₉H₉NO | [9] |

| Molecular Weight | 147.17 g/mol | [9] |

| Appearance | Not specified, likely an oil or low-melting solid | - |

| Stereochemistry | (R) | [9] |

| Optical Rotation | (+) | [9] |

Biocatalytic Synthesis: Protocols and Methodologies

The enzymatic synthesis of this compound is a well-established process that can be performed using various methodologies, including batch and continuous-flow systems. The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enhances enzyme stability, permitting reuse over multiple cycles.[7][10]

The overall process can be visualized as a multi-step workflow, from preparing the reagents to analyzing the final product.

Caption: Experimental workflow for the batch synthesis of this compound.

This protocol is a synthesized representation based on established methodologies for HNL-catalyzed reactions.[8][11]

Part A: Enzyme Immobilization

-

Carrier Preparation: A solid support, such as Celite, is washed with an appropriate buffer (e.g., citrate/phosphate buffer, pH 5.5) and dried under vacuum.[8] This prepares the surface for enzyme adsorption.

-

Immobilization: The prepared Celite is added to a solution containing the (R)-HNL enzyme (e.g., from Prunus amygdalus). The mixture is gently agitated for several hours at a low temperature (e.g., 4°C) to allow the enzyme to adsorb onto the carrier surface.

-

Drying: The immobilized enzyme is filtered, washed with buffer to remove any unbound enzyme, and dried under vacuum. The final biocatalyst is now ready for use.

Part B: Biocatalytic Reaction & Workup

-

Reaction Setup: A biphasic system is prepared in a stirred-tank reactor.[8] The organic phase consists of a solvent like methyl tert-butyl ether (MTBE) containing the substrate, 4-methylbenzaldehyde. The aqueous phase is a buffer (e.g., pH 5.5) containing a cyanide source (e.g., KCN, which will form HCN in the acidic buffer).

-

Initiation: The immobilized HNL is added to the reactor. The reaction is stirred at a controlled temperature (e.g., 20°C).[8] The biphasic system is crucial: the enzyme resides in the aqueous phase, while the organic substrate partitions into the aqueous phase to react, and the less polar product partitions back into the organic phase, driving the reaction forward.

-

Monitoring: The reaction progress is monitored by taking small samples from the organic layer and analyzing them for product formation and enantiomeric excess using chiral HPLC.[11]

-

Workup: Once the reaction reaches the desired conversion (e.g., >90%), the stirring is stopped, and the phases are allowed to separate. The immobilized enzyme remains in the aqueous phase or as a solid and can be recovered for reuse.

-

Purification: The organic layer, containing the product, is collected. The solvent is removed under reduced pressure. The resulting crude product is then purified using flash column chromatography to yield pure this compound.[11]

Part C: Analytical Validation

-

Enantiomeric Excess (ee): The stereochemical purity of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[11] A specialized chiral column separates the (R) and (S) enantiomers, and the relative peak areas are used to calculate the ee, which should ideally be >95%.[8]

-

Structural Confirmation: The chemical structure of the purified product is confirmed using Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[11]

Applications in Drug Discovery and Development

The nitrile group is a valuable pharmacophore in medicinal chemistry. It can act as a hydrogen bond acceptor or be metabolized to an amide, and its inclusion can significantly impact a molecule's potency and pharmacokinetic properties.[12] this compound, as a chiral building block, provides a direct route to enantiomerically pure pharmaceutical ingredients.

The development of new drugs is a complex process where identifying promising "hit" molecules and optimizing them into "lead" compounds is critical.[13] Techniques like Nuclear Magnetic Resonance (NMR) are used extensively in this process for fragment-based drug discovery (FBDD) and to study protein-ligand interactions.[13][14] The ability to synthesize specific stereoisomers, such as those derived from this compound, is essential because the biological target (e.g., an enzyme or receptor) is itself chiral, and only one enantiomer of a drug will typically bind effectively. The use of modeling and simulation further guides the selection of candidates with optimal pharmacokinetic and pharmacodynamic profiles, reducing the time and cost of development.[15]

Conclusion

The journey to the efficient and selective synthesis of this compound encapsulates key advancements in modern organic chemistry. From the fundamental understanding of stereoisomerism to the pioneering use of enzymes in asymmetric synthesis, this compound stands as a testament to the power of biocatalysis. The development of robust protocols using hydroxynitrile lyases has transformed the production of chiral cyanohydrins from a complex chemical challenge into a reliable and scalable industrial process. As a valuable intermediate, this compound continues to play a vital role in the synthesis of complex molecules, enabling researchers and drug development professionals to create the next generation of stereochemically pure and effective medicines.

References

- The Royal Society of Chemistry. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives.

-

ResearchGate. (n.d.). Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... Retrieved from [Link]

-

van den Berg, C. J., et al. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 79(4), 457-465. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

Schallmey, M., et al. (2011). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 9, 3947-3961. Retrieved from [Link]

-

ACS Catalysis. (2023). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(+)-4-Methoxymandelonitrile. Retrieved from [Link]

-

Li, C., et al. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(3), 553. Retrieved from [Link]

-

Pearson. (n.d.). How many stereoisomers are possible (a) for 4-methylnona-2,7-dien.... Retrieved from [Link]...

-

Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

-

Ashenhurst, J. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Retrieved from [Link]

-

Al-Sallami, H., et al. (2023). Model-informed drug discovery and development approaches to inform clinical trial design and regulatory decisions: A primer for the MENA region. Saudi Pharmaceutical Journal, 31(10), 101783. Retrieved from [Link]

- Google Patents. (n.d.). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.

-

Malet-Giraud, S., & Ugrinska, A. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 387-405. Retrieved from [Link]

-

Leah4sci. (2023). Enantiomers, Diastereomers and Meso Compounds: Multiple Chiral Centers. YouTube. Retrieved from [Link]

-

Plastore. (n.d.). Ryton® R-4. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Chirality and Stereoisomers. Retrieved from [Link]

-

ResearchGate. (2025). Biocatalytic synthesis of (R)-(2)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromidepermeabilized cells of Alcaligenes faecalis ECU0401. Retrieved from [Link]

-

The OChem Lounge. (2019). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. YouTube. Retrieved from [Link]

-

bioRxiv. (2024). Template-Independent Enzymatic RNA Synthesis. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. EP0561535A2 - Enantiomeric enrichment of cyanohydrins - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 5. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Applications of Solution NMR in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Model-informed drug discovery and development approaches to inform clinical trial design and regulatory decisions: A primer for the MENA region - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Understanding the Compound and Toxicological Imperative

An In-depth Technical Guide to the Toxicological Profile of (R)-(+)-4-Methylmandelonitrile

This compound is an aromatic cyanohydrin, a class of organic compounds characterized by a nitrile (-C≡N) and a hydroxyl (-OH) group attached to the same carbon atom. As a chiral molecule, it serves as a valuable intermediate in the stereoselective synthesis of pharmaceuticals and other fine chemicals. However, its chemical structure is intrinsically linked to a significant toxicological concern. Like its parent compound, mandelonitrile, it is thermally and metabolically unstable, capable of decomposing to release highly toxic hydrogen cyanide (HCN) gas and 4-methylbenzaldehyde.[1]

This guide provides a comprehensive overview of the toxicological profile of this compound. Due to a lack of specific public data for this particular derivative, this analysis is primarily based on the well-documented toxicology of the cyanohydrin class and the parent compound, mandelonitrile. The core principle guiding its toxicological assessment is its potential to act as a source of cyanide. Therefore, this document is structured to first elucidate the central mechanism of toxicity—cyanide poisoning—before detailing the toxicokinetics, specific toxicological endpoints, and the standardized methodologies used to evaluate them. This approach is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to ensure safe handling and informed risk assessment.

Part 1: The Core Toxicological Mechanism - Metabolic Liberation of Cyanide

The principal hazard of any cyanohydrin, including this compound, is its decomposition and subsequent release of hydrogen cyanide.[2] This process can occur spontaneously, especially in the presence of water or alkaline conditions, and is also facilitated by enzymatic action within the body.[2][3]

Upon ingestion, absorption, or inhalation, the compound can be metabolized, breaking the carbon-carbon bond between the cyano/hydroxyl-bearing carbon and the aromatic ring. This metabolic breakdown liberates the cyanide ion (CN⁻), which is the ultimate toxicant.

The cyanide ion is a potent, rapid-acting poison with a specific molecular target: the mitochondrial electron transport chain.[4] It exhibits a high affinity for ferric iron (Fe³⁺) and binds to the ferric ion in cytochrome c oxidase (also known as Complex IV). This binding event effectively inhibits the enzyme, halting the final step of aerobic respiration.[4] Consequently, cells are unable to use oxygen to produce ATP, leading to cytotoxic hypoxia. Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to this disruption.[4]

Caption: Mechanism of this compound toxicity via cyanide release.

Part 2: Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile is critical to predicting the onset, duration, and severity of toxicity.

-

Absorption: Cyanohydrins and hydrogen cyanide can be absorbed rapidly through all major routes of exposure: inhalation, ingestion, and dermal contact. A toxicokinetic study in horses using the parent compound, mandelonitrile, demonstrated rapid absorption of cyanide after oral administration, with peak blood concentrations observed just 3 minutes after dosing.[5] This highlights the potential for rapid onset of systemic toxicity following accidental exposure.

-

Distribution: Once absorbed, the cyanide ion distributes quickly throughout the body via the bloodstream. A significant portion, approximately 98.5%, associates with the red blood cell fraction.[5]

-

Metabolism: The primary metabolic pathway is detoxification. The mitochondrial enzyme rhodanese catalyzes the conversion of cyanide to the significantly less toxic thiocyanate (SCN⁻).[6] This reaction requires a sulfur donor, typically provided by compounds like thiosulfate.[6] Thiocyanate is then readily excreted. This detoxification pathway is efficient but can be saturated at high cyanide concentrations, leading to the accumulation of the toxicant and the onset of poisoning.

-

Excretion: The detoxified metabolite, thiocyanate, is a water-soluble ion that is primarily excreted by the kidneys in the urine.[6]

Part 3: Toxicological Endpoints

Acute Toxicity

Acute toxicity refers to adverse effects occurring after a single dose or multiple doses within 24 hours.[7] For this compound, this is the most significant concern. While specific LD50 (median lethal dose) values are not publicly available for this compound, safety data sheets for the parent compound, mandelonitrile, consistently classify it as highly toxic.[1]

| Endpoint | GHS Classification (Mandelonitrile) | Source |

| Acute Toxicity, Oral | Category 3: Toxic if swallowed | [1] |

| Acute Toxicity, Dermal | Category 3: Toxic in contact with skin | [1] |

| Acute Toxicity, Inhalation | Category 3: Toxic if inhaled | [1] |

Expert Insight: The high acute toxicity across all major exposure routes necessitates stringent handling protocols. The rapid absorption profile means that symptoms can appear within minutes of exposure, leaving a very narrow window for medical intervention.[5] All work with this compound should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (or equivalent), a lab coat, and chemical splash goggles.[8][9]

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA and chromosomes). A mutagen is a substance that causes a permanent, transmissible change in the genetic material. No specific mutagenicity data for this compound was found. However, a standard initial screening for this endpoint is the Bacterial Reverse Mutation Assay, commonly known as the Ames test.[10]

Expert Insight: The Ames test is a cornerstone of preliminary toxicological screening because it is rapid, cost-effective, and has high predictive value for certain types of carcinogens.[10] Its inclusion in a toxicological workup is non-negotiable for any new chemical entity intended for further development. The test is designed to detect point mutations (base substitutions and frameshifts) and is performed with and without a metabolic activation system (S9 fraction).[11] The S9 fraction, a rat liver homogenate, is included because some chemicals only become mutagenic after being metabolized by liver enzymes.[12]

Caption: Standard workflow for the Ames Bacterial Reverse Mutation Assay.

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

No publicly available data exists for the chronic (long-term), carcinogenic (cancer-causing), or reproductive and developmental effects of this compound. A full toxicological assessment would require further studies, typically in rodent models, to investigate these critical endpoints.

Part 4: Experimental Protocols

Trustworthy toxicological data relies on validated, standardized protocols. The following methodologies represent the gold standard for assessing acute oral toxicity and mutagenicity.

Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Causality and Rationale: This method is a preferred alternative to the classical LD50 test (OECD 401) because it significantly reduces the number of animals required while still providing sufficient information for hazard classification.[13] It uses a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg) and clear endpoints to classify a substance's toxicity.[13][14] The choice of female rodents as the default sex is based on empirical data suggesting they are often slightly more sensitive.[15]

Methodology:

-

Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats are used. Animals are acclimatized to laboratory conditions for at least 5 days.[7]

-

Dose Selection: A starting dose is chosen from one of four fixed levels (5, 50, 300, or 2000 mg/kg) based on existing information about the substance.

-

Administration: The test substance is administered in a single dose by gavage to a group of 3 animals. Animals are fasted prior to dosing.[16]

-

Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.[16]

-

Stepwise Procedure: The outcome of the first step determines the next step:

-

If mortality is high, the dose is lowered for the next group of 3 animals.

-

If no mortality or toxicity is observed, the dose is increased for the next group.

-

The test is stopped when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.

-

-

Data Analysis: The substance is classified according to the Globally Harmonised System (GHS) based on the dose levels at which mortality is observed.[14]

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Causality and Rationale: The assay uses several strains of Salmonella typhimurium (and sometimes E. coli) that carry mutations in the genes involved in histidine synthesis.[12] This makes them auxotrophic, meaning they cannot grow without supplemental histidine in their culture medium.[12] The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize their own histidine and form visible colonies on a histidine-deficient plate.[11] The inclusion of strains with different types of mutations (e.g., TA100 for base-pair substitutions, TA98 for frameshifts) allows for the characterization of the mutagenic mechanism.[12]

Methodology:

-

Strain Preparation: Selected tester strains (e.g., TA98, TA100, TA102, TA1535) are grown in nutrient broth to reach a specific cell density.[11]

-

Metabolic Activation: Two parallel experiments are run: one with the test compound alone, and one with the test compound mixed with an S9 fraction from induced rat liver to simulate mammalian metabolism.[17]

-

Exposure (Plate Incorporation Method):

-

A small volume (0.1 mL) of the bacterial culture is added to 2 mL of molten top agar containing a trace amount of histidine and biotin (the trace histidine allows for a few cell divisions, which is necessary for mutations to be expressed).[11][17]

-

The test compound (at various concentrations), a negative control (solvent), and a positive control (a known mutagen) are added to separate tubes.[17]

-

The mixture is poured onto minimal glucose agar plates (lacking histidine).[18]

-

-

Incubation: Plates are incubated inverted at 37°C for 48-72 hours.[18]

-

Scoring and Analysis: The number of visible revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.[10]

Conclusion and Risk Assessment Summary

The toxicological profile of this compound is unequivocally dominated by the potential for rapid release of hydrogen cyanide, classifying it as a substance with high acute toxicity via oral, dermal, and inhalation routes. The primary mechanism of action is the inhibition of cellular respiration, leading to cytotoxic hypoxia. While specific data on genotoxicity, chronic toxicity, and reproductive effects are not available, the inherent chemical reactivity and severe acute hazard profile demand that it be handled with extreme caution.

For professionals in research and drug development, this means:

-

Treating the compound with the highest degree of caution , assuming a toxicity profile at least as severe as the parent compound, mandelonitrile.

-

Implementing strict engineering controls (e.g., certified chemical fume hood) and mandating appropriate PPE for all handling procedures.

-

Recognizing the potential for rapid onset of symptoms and ensuring an emergency response plan is in place.

-

Acknowledging the existing data gaps. Any project intending to advance this molecule would require a comprehensive toxicological evaluation, starting with in vitro assays like the Ames test, followed by in vivo acute toxicity studies according to OECD guidelines.

Ultimately, the utility of this compound as a chemical intermediate must be continuously weighed against its significant toxicological risks, which must be managed through a rigorous and informed safety culture.

References

-

Wikipedia. (n.d.). Mandelonitrile. Retrieved January 22, 2026, from [Link]

-

Cressey, P., & Saunders, D. (2019). Metabolism of cyanogenic glycosides: A review. Food and Chemical Toxicology, 125, 226-234. [Link]

-

Florczyk, M., et al. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. International Journal of Molecular Sciences, 25(22), 13879. [Link]

-

Sebastian, M. M., et al. (2005). The toxicokinetics of cyanide and mandelonitrile in the horse and their relevance to the mare reproductive loss syndrome. Toxicological Sciences, 87(1), 203-212. [Link]

-

Priyanka, R. P., & Shinu, P. (2019). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

-

Wikipedia. (n.d.). Cyanide. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2014). Screening for enantioselective nitrilases: Kinetic resolution of racemic mandelonitrile to (R)-(-)-mandelic acid by new bacterial isolates. Retrieved January 22, 2026, from [Link]

-

Liu, H., et al. (2016). Two Fatal Intoxications with Cyanohydrins. Journal of Analytical Toxicology, 40(5), 406-409. [Link]

-

National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved January 22, 2026, from [Link]

-

Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Retrieved January 22, 2026, from [Link]

-

National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Retrieved January 22, 2026, from [Link]

-

Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved January 22, 2026, from [Link]

-

University of Washington. (n.d.). The Ames Test. Retrieved January 22, 2026, from [Link]

-

Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved January 22, 2026, from [Link]

-

National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved January 22, 2026, from [Link]

-

SlideShare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved January 22, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The toxicokinetics of cyanide and mandelonitrile in the horse and their relevance to the mare reproductive loss syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyanide - Wikipedia [en.wikipedia.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 11. nelsonlabs.com [nelsonlabs.com]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

Methodological & Application

Asymmetric Synthesis of (R)-(+)-4-Methylmandelonitrile: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of (R)-(+)-4-Methylmandelonitrile, a valuable chiral intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. We will explore both biocatalytic and chemocatalytic routes, emphasizing experimental causality, self-validating protocols, and robust safety measures.

Introduction: The Significance of Chiral Cyanohydrins

This compound is a key building block in organic synthesis. Its chirality is of paramount importance as the biological activity of many complex molecules is dependent on their specific stereochemistry. The asymmetric introduction of the cyanide group onto 4-methylbenzaldehyde provides a versatile handle for further chemical transformations, leading to a variety of enantiomerically pure compounds, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.

The primary challenge in the synthesis of this compound lies in controlling the stereochemistry of the newly formed chiral center. Traditional chemical synthesis often results in a racemic mixture, necessitating challenging and often inefficient resolution steps. This guide focuses on modern asymmetric methods that directly yield the desired (R)-enantiomer with high enantiomeric excess (ee).

Strategic Approaches to Asymmetric Synthesis

Two main strategies have proven highly effective for the asymmetric synthesis of this compound: enzymatic catalysis using hydroxynitrile lyases (HNLs) and chemical catalysis employing chiral metal complexes. The choice between these methods often depends on factors such as substrate scope, catalyst availability, cost, and scalability.

Biocatalysis: The Elegance of Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones.[1] This biocatalytic approach is highly attractive due to its exceptional enantioselectivity, mild reaction conditions (typically aqueous systems at or near ambient temperature), and environmental compatibility.[2] (R)-selective HNLs are particularly well-suited for the synthesis of this compound.

The general enzymatic pathway involves the binding of the aldehyde to the enzyme's active site, followed by the stereoselective attack of a cyanide ion.[2]

Caption: General workflow for chemical asymmetric synthesis.

Comparative Analysis of Synthetic Methodologies

The following table provides a comparative overview of the key parameters for the enzymatic and chemical catalytic approaches to the synthesis of this compound.

| Parameter | Enzymatic Synthesis (HNL) | Chemical Synthesis (Chiral Metal Catalyst) |

| Catalyst | Hydroxynitrile Lyase | Chiral Ligand + Metal Salt |

| Enantioselectivity | Generally Excellent (>99% ee) [1] | Good to Excellent (can be ligand/metal dependent) |

| Reaction Conditions | Mild (aq. buffer, RT, atm. pressure) | Often requires anhydrous conditions, inert atmosphere |

| Substrate Scope | Can be enzyme specific | Generally broader |

| Cyanide Source | HCN, KCN, Acetone cyanohydrin | TMSCN, KCN, HCN |

| Catalyst Loading | Typically low (mg scale) | Varies (mol %) |

| Work-up | Simple extraction | Often requires chromatography |

| Environmental Impact | Generally lower ("Green Chemistry") | Can involve organic solvents and metal waste |

Detailed Experimental Protocols

Disclaimer: The following protocols involve the use of highly toxic cyanide compounds. All work must be conducted in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE). An emergency response plan for cyanide exposure must be in place. [3][4]

Protocol 1: Enzymatic Synthesis using (R)-Hydroxynitrile Lyase

This protocol is adapted from established procedures for the synthesis of mandelonitrile and its derivatives using a recombinant (R)-HNL. [5][6] Materials:

-

4-Methylbenzaldehyde (freshly distilled)

-

Potassium cyanide (KCN)

-

Citric acid

-

Sodium citrate

-

(R)-Hydroxynitrile Lyase (e.g., from Prunus amygdalus)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Jacketed glass reactor with overhead stirrer

-

pH meter

-

Temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Buffer Preparation: Prepare a 0.1 M citrate buffer by dissolving the appropriate amounts of citric acid and sodium citrate in deionized water and adjusting the pH to 4.5.

-

Reaction Setup: In the jacketed glass reactor maintained at 20°C, combine 100 mL of the citrate buffer and the desired amount of (R)-HNL enzyme preparation.

-

Substrate Addition: Add 4-methylbenzaldehyde (e.g., 10 mmol) to the buffered enzyme solution.

-

Initiation of Reaction: While stirring vigorously, slowly add a solution of KCN (e.g., 12 mmol in 20 mL of water) to the reaction mixture over a period of 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the organic phase (if a two-phase system is used) or by extracting a small sample with MTBE. Analyze the aliquot by chiral HPLC to determine the conversion and enantiomeric excess.

-

Work-up: Once the reaction has reached the desired conversion (typically 2-4 hours), stop the stirring and extract the reaction mixture with MTBE (3 x 50 mL).

-

Product Isolation: Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous MgSO₄.

-

Purification and Characterization: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. If necessary, the product can be further purified by flash column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC.

Protocol 2: Asymmetric Chemical Synthesis

This protocol is a general procedure based on the use of a chiral titanium-salen catalyst for the asymmetric addition of TMSCN to aldehydes.

Materials:

-

4-Methylbenzaldehyde (freshly distilled)

-

Trimethylsilyl cyanide (TMSCN)

-

Chiral (Salen)Titanium complex (e.g., prepared from (1R,2R)-(-)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-tert-butylsalicylidene) and Ti(O-i-Pr)₄)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Schlenk flask and line

-

Magnetic stirrer

-

Syringes and needles

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral (Salen)Titanium complex (e.g., 0.05 mmol) in anhydrous DCM (10 mL).

-

Reaction Setup: Cool the catalyst solution to 0°C.

-

Substrate Addition: Add 4-methylbenzaldehyde (1.0 mmol) to the catalyst solution.

-

Initiation of Reaction: Add TMSCN (1.2 mmol) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or GC-MS.

-

Quenching and Work-up: Once the reaction is complete (typically 4-24 hours), quench the reaction by adding 1 M HCl (10 mL).

-

Product Isolation: Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification and Characterization: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the silyl-protected cyanohydrin. Deprotection with a mild acid will yield this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC.

Product Characterization

Accurate characterization of the synthesized this compound is crucial to confirm its identity, purity, and enantiomeric excess.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The following are expected chemical shifts for the closely related (R)-mandelonitrile in CDCl₃, which can be used as a reference. [7] Expected ¹H NMR Data (reference: (R)-mandelonitrile in CDCl₃):

-

δ 7.4 (m, 5H): Aromatic protons. For the 4-methyl derivative, this will be a more defined AA'BB' system.

-

δ 5.5 (s, 1H): Methine proton (-CH(OH)CN).

-

δ ~3.5 (br s, 1H): Hydroxyl proton (-OH).

-

A singlet around δ 2.4 is expected for the methyl group protons of the target molecule.

Expected ¹³C NMR Data (reference: (R)-mandelonitrile in CDCl₃):

-

δ 135-126: Aromatic carbons.

-

δ 119: Nitrile carbon (-CN).

-

δ 63: Methine carbon (-CH(OH)CN).

-

A signal around δ 21 is expected for the methyl group carbon of the target molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of the product. A suitable chiral stationary phase (e.g., a polysaccharide-based column) is required to separate the (R) and (S) enantiomers. [8][9] Typical HPLC Conditions:

-

Column: Chiralpak AD-H or similar

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Safety Precautions for Handling Cyanides

Cyanide compounds are highly toxic and must be handled with extreme caution. [3][4][10]

-

Engineering Controls: All manipulations involving cyanide salts or hydrogen cyanide must be performed in a certified chemical fume hood. [4]* Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). [10]* Incompatible Materials: Keep cyanides away from acids, as this will generate highly toxic and flammable hydrogen cyanide gas. [4]* Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and local regulations.

-

Emergency Preparedness: An emergency plan for cyanide exposure, including access to an antidote kit (e.g., amyl nitrite, sodium nitrite, and sodium thiosulfate), must be in place and all personnel must be trained on its use. Never work alone when handling cyanides. [3]

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through both biocatalytic and chemocatalytic methods. The choice of method will depend on the specific requirements of the research or development project. Enzymatic synthesis using (R)-HNLs offers a green and highly enantioselective route, while chemical catalysis provides greater flexibility in terms of reaction conditions and substrate scope. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently and safely synthesize this valuable chiral intermediate for their applications in drug discovery and development.

References

-

The Sarpong Group. (2016, April 25). Hydrogen Cyanide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Retrieved from [Link]

-

PubMed. (2021, November 24). Asymmetric synthesis of N-N axially chiral compounds via organocatalytic atroposelective N-acylation. Retrieved from [Link]

-

ResearchGate. Synthesis of (R)-mandelonitrile using different enzyme loadings. Retrieved from [Link]

-